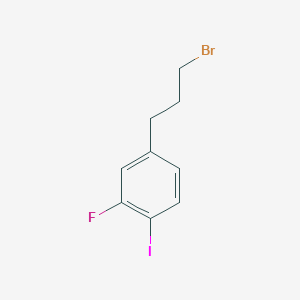
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethyl and mercapto groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The difluoromethyl group can influence the compound’s reactivity and stability, while the chloro group can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one: Similar structure but with an iodine atom instead of a mercapto group.
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one: Similar structure but with a fluorine atom instead of a mercapto group.
Uniqueness
1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF2OS |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)8-6(10(12)13)3-2-4-7(8)15/h2-4,9-10,15H,1H3 |
InChI Key |
JPXVORUIKWYHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)










![1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S,8S)-](/img/structure/B14044983.png)

